molecular formula C17H13N3O2S B2427035 N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1171861-01-0

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2427035
CAS RN: 1171861-01-0
M. Wt: 323.37
InChI Key: BVYHNMIDVUYIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1052411-88-7 . It has a molecular weight of 290.79 .


Molecular Structure Analysis

The InChI code for “N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is 1S/C16H18N2O.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H .

Scientific Research Applications

Antimicrobial Activity

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide and related compounds have been investigated for their antimicrobial properties. A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, closely related to the compound , and tested it for antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The compound showed good antimicrobial activity, indicating potential for pharmacological and medical applications (Cakmak et al., 2022).

Anticancer Properties

Research by Zhang et al. (2017) focused on derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, closely related to the compound of interest, for their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR). The study evaluated the cytotoxic activities of these compounds against various cancer cell lines and found that some exhibited potent anticancer activities, suggesting their potential as EGFR inhibitors (Zhang et al., 2017).

Synthesis and Reactivity Studies

Aleksandrov et al. (2017) conducted a study on the synthesis and reactivity of compounds related to N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide. They synthesized N-(1-Naphthyl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions, contributing to the understanding of the reactivity and potential applications of these compounds in chemical synthesis and drug development (Aleksandrov et al., 2017).

Electrophilic Substitution Reactions

Research on the electrophilic substitution reactions of similar compounds has been explored to understand their chemical properties and potential applications. For instance, studies by Aleksandrov et al. (2017, 2021) have delved into the synthesis and reactions of electrophilic substitution involving compounds with structural similarities to N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (Aleksandrov et al., 2017) (Aleksandrov et al., 2021).

Mechanism of Action

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

Future Directions

The novel indole scaffold may be beneficial to investigate new anticancer agents for targeting the EGFR .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYHNMIDVUYIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.